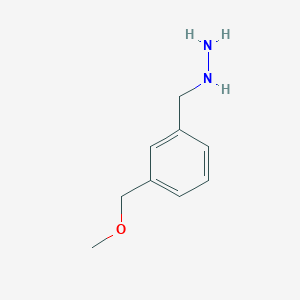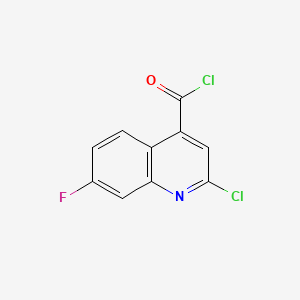
2-Chloro-7-fluoroquinoline-4-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-fluoroquinoline-4-carbonylchloride is a chemical compound with the molecular formula C10H4Cl2FNO and a molecular weight of 244.05 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 2-Chloro-7-fluoroquinoline-4-carbonylchloride can be achieved through several methods. One common approach involves the chlorination and fluorination of quinoline derivatives. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
2-Chloro-7-fluoroquinoline-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-7-fluoroquinoline-4-carbonylchloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-fluoroquinoline-4-carbonylchloride involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound in antimicrobial research.
Comparación Con Compuestos Similares
2-Chloro-7-fluoroquinoline-4-carbonylchloride can be compared with other quinoline derivatives such as:
4-Chloro-7-fluoroquinoline: Similar in structure but lacks the carbonyl chloride group, which affects its reactivity and applications.
2-Chloro-5-fluoropyridine: Another related compound with different substitution patterns on the pyridine ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in medicinal and industrial chemistry .
Propiedades
Fórmula molecular |
C10H4Cl2FNO |
|---|---|
Peso molecular |
244.05 g/mol |
Nombre IUPAC |
2-chloro-7-fluoroquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H |
Clave InChI |
RMABPLSGQZCFBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


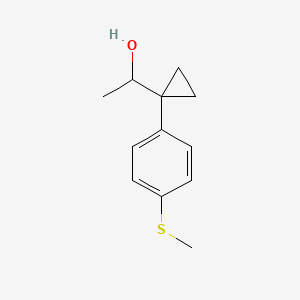
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
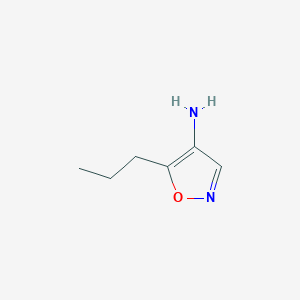
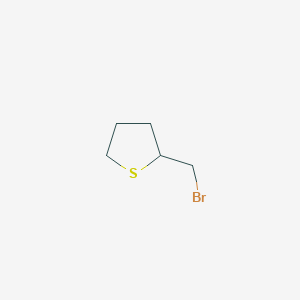
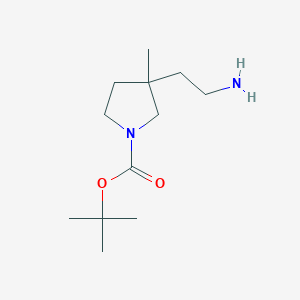
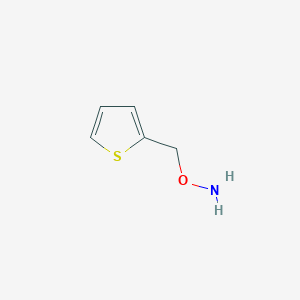
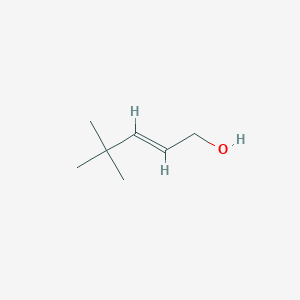
![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
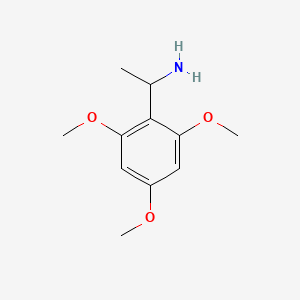
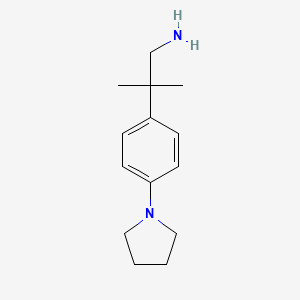
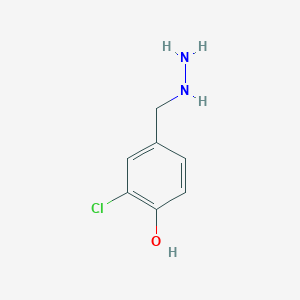
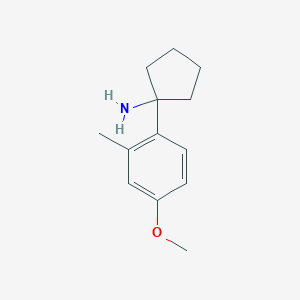
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
